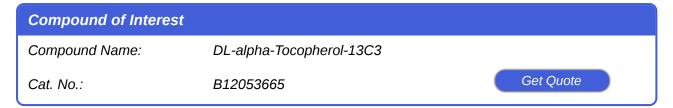


Application Notes and Protocols for DL-alpha-Tocopherol-13C3 in Pharmacokinetic Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **DL-alpha-Tocopherol-13C3** as a stable isotope tracer in pharmacokinetic (PK) studies of vitamin E. The protocols outlined below offer detailed methodologies for accurate quantification and kinetic analysis in biological matrices.

Introduction to DL-alpha-Tocopherol-13C3 in Pharmacokinetic Research

DL-alpha-Tocopherol, the most biologically active form of vitamin E, is a fat-soluble antioxidant crucial for protecting cell membranes from oxidative damage. To study its absorption, distribution, metabolism, and excretion (ADME) accurately, stable isotope-labeled versions like **DL-alpha-Tocopherol-13C3** are invaluable. The incorporation of three carbon-13 atoms allows for its differentiation from endogenous alpha-tocopherol, enabling precise kinetic modeling and bioavailability assessments without the use of radioactive isotopes.

Key Applications

- Bioavailability and Bioequivalence Studies: Comparing the absorption and systemic exposure of different vitamin E formulations.
- Metabolism Studies: Tracing the metabolic fate of alpha-tocopherol and identifying its key metabolites.



- Drug-Nutrient Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of vitamin E.
- Disease State Modeling: Understanding how various physiological and pathological conditions affect vitamin E kinetics.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of alpha-tocopherol from studies utilizing labeled forms. These values can vary based on the study population, dosage, and formulation.

Table 1: Single-Dose Pharmacokinetic Parameters of Alpha-Tocopherol in Healthy Adults

Study Parameter	RRR-α-Tocopherol (Natural)	all-rac-α- Tocopherol (Synthetic)	Reference
Number of Subjects	12 men	12 men	[1][2]
Dosage	800 mg (single dose)	800 mg (single dose)	[1][2]
Cmax (µg/mL)	4.8	4.0	[1][2]
Tmax (hours)	12 - 14	12 - 14	[1][2]
AUC0-96h (μg·h/mL)	Significantly greater than all-rac	-	[1][2]
t1/2 (hours)	~20	~20	[3]

Table 2: Pharmacokinetic Parameters of Alpha-Tocopherol with Nanoformulations



Formulation	Cmax (µg/mL)	AUC0-∞ (μg·h/mL)	Reference
Free α-Tocopherol	2.91	36.64	[3]
PLGA Nanoparticles	3.81	99.0	[3]
PLGA/Chitosan Nanoparticles	3.92	80.9	[3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical design for a human pharmacokinetic study using **DL-alpha-Tocopherol-13C3**.

- Subject Recruitment and Baseline Assessment:
 - Recruit healthy volunteers or a specific patient population.
 - Conduct a physical examination and collect baseline blood samples to determine endogenous alpha-tocopherol levels.
 - Subjects should follow a standardized diet for a set period before the study to minimize variability in fat intake.

Dosing:

- Administer a single oral dose of **DL-alpha-Tocopherol-13C3**, typically formulated in a carrier oil within a soft-gelatin capsule.
- The dose will depend on the study objectives and analytical sensitivity.

Blood Sampling:

- Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
- Immediately centrifuge the blood samples to separate plasma.



- Store plasma samples at -80°C until analysis.
- Sample Analysis (LC-MS/MS):
 - Analyze plasma samples for concentrations of both endogenous (unlabeled) and 13C3labeled alpha-tocopherol using a validated LC-MS/MS method (see Protocol 2).
- Pharmacokinetic Analysis:
 - Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) for DL-alpha-Tocopherol-13C3.

Protocol 2: Quantification of DL-alpha-Tocopherol-13C3 in Human Plasma by UPLC-MS/MS

This protocol is adapted from a method utilizing a 13C3-labeled internal standard for alphatocopherol analysis.[4]

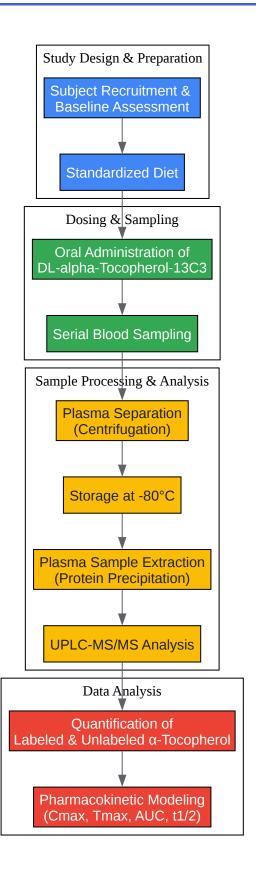
- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma, add an internal standard solution (e.g., d6-alpha-tocopherol if quantifying 13C3-alpha-tocopherol as the analyte).
 - Add 450 µL of ethanol to precipitate proteins.
 - Vortex the mixture thoroughly.
 - Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- UPLC-MS/MS Analysis:
 - Chromatographic System: A high-performance liquid chromatography system.
 - Column: A C18 reversed-phase column is commonly used.



- Mobile Phase: A gradient of methanol and water with a small amount of ammonium acetate and formic acid.[4]
- Flow Rate: Typically 0.5 mL/min.[4]
- Mass Spectrometer: A tandem quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions (Example):
 - DL-alpha-Tocopherol (unlabeled): Q1: 431.4 m/z, Q3: 165.2 m/z
 - **DL-alpha-Tocopherol-13C3**: Q1: 434.4 m/z, Q3: 168.2 m/z (These are predicted transitions and should be optimized empirically).
 - Internal Standard (d6-alpha-tocopherol): Q1: 437.4 m/z, Q3: 171.2 m/z
- Data Analysis:
 - Quantify the concentration of **DL-alpha-Tocopherol-13C3** by constructing a calibration curve using standards of known concentrations and normalizing to the internal standard.

Visualizations

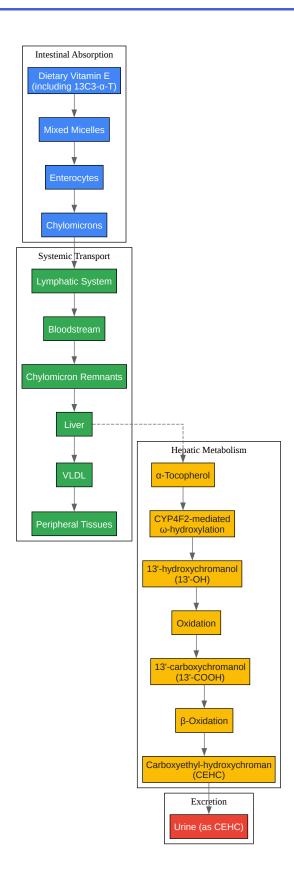




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Figure 1: Experimental workflow for a pharmacokinetic study.





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Figure 2: Alpha-Tocopherol absorption and metabolism pathway.



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